molecular formula C21H28ClN B122372 Pramiverin hydrochloride CAS No. 14334-41-9

Pramiverin hydrochloride

Cat. No.: B122372
CAS No.: 14334-41-9
M. Wt: 329.9 g/mol
InChI Key: BMBNXHMQMNPCIV-UHFFFAOYSA-N
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Description

Pramiverin hydrochloride is a pharmaceutical compound known for its antispasmodic properties. It is primarily used in the treatment of gastrointestinal conditions involving spasms and motility disorders. The compound is chemically identified as 4,4-diphenyl-N-isopropylcyclohexylamine hydrochloride . It has been utilized in clinical settings to manage conditions such as irritable bowel syndrome and other spastic disorders of the gastrointestinal tract .

Biochemical Analysis

. .

Biochemical Properties

Pramiverin Hydrochloride is involved in biochemical reactions as an antispasmodic agent

Cellular Effects

Given its antispasmodic properties , it may influence cell function by modulating cell signaling pathways related to muscle contraction and relaxation.

Dosage Effects in Animal Models

Toxicological studies have reported an LD50 (after 14 days) in mice and rats of 346 mg/kg and 623 mg/kg orally, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pramiverin hydrochloride is synthesized through a series of chemical reactions starting from cyclohexanone. The key steps involve the formation of 4,4-diphenylcyclohexanone, followed by reductive amination with isopropylamine to yield 4,4-diphenyl-N-isopropylcyclohexylamine. The final step involves the conversion of this amine to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Pramiverin hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Comparison with Similar Compounds

Uniqueness of Pramiverin Hydrochloride: this compound is unique in its dual mechanism of action, combining calcium channel blockade with anticholinergic effects. This makes it particularly effective in treating gastrointestinal spasms and motility disorders .

Properties

IUPAC Name

4,4-diphenyl-N-propan-2-ylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N.ClH/c1-17(2)22-20-13-15-21(16-14-20,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17,20,22H,13-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBNXHMQMNPCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14334-40-8 (Parent)
Record name Pramiverin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014334419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60162395
Record name Pramiverin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14334-41-9
Record name Cyclohexanamine, N-(1-methylethyl)-4,4-diphenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14334-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pramiverin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014334419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pramiverin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-diphenylcyclohexyl(isopropyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.788
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PRAMIVERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X23ET5815S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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